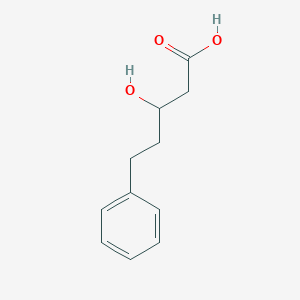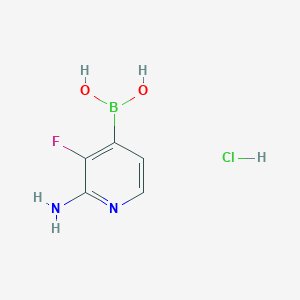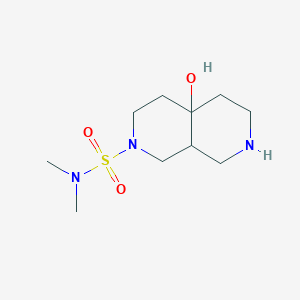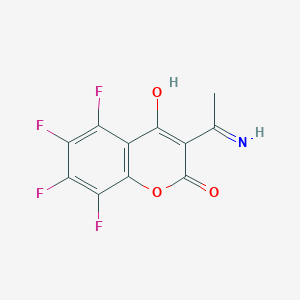
(R)-3-Hydroxy-5-phenylpentanoic acid
Übersicht
Beschreibung
(R)-3-Hydroxy-5-phenylpentanoic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (R)-3-Hydroxy-5-phenylpentanoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (R)-3-hydroxy-5-phenylpentanoic acid is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Stereochemical Analysis
One area of research involving (R)-3-Hydroxy-5-phenylpentanoic acid is in the determination of absolute configuration through stereochemical analysis. Ganci et al. (2000) conducted a study on the enzymatic hydrolysis of this compound, followed by esterification and high-performance liquid chromatography (HPLC) analysis to determine its enantiomeric purity and absolute configuration (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).
Pharmaceutical Applications
Research by Raju and Deshpande (1991) explored the use of isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid in HIV-1 protease inhibition. Their findings indicated significant potential for specific isomers in the treatment of HIV (Raju & Deshpande, 1991).
Chemical Synthesis and Analysis
Stoermer and Pinhey (1998) reported on the synthesis of 3-Hydroxy-3-methyl-5-phenylpentanoic Acid, providing insights into the methods and processes involved in the chemical synthesis of related compounds (Stoermer & Pinhey, 1998).
Biotechnological Production
Ren et al. (2005) discussed the biotechnological production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), emphasizing the use of these acids as chiral starting materials in various industries, including pharmaceuticals and medical applications (Ren et al., 2005).
Enantioseparation and Chiral Analysis
Chandrasekaran et al. (2022) focused on the enantioseparation of 3-hydroxycarboxylic acids, including 3-hydroxy-5-phenylpentanoic acid, demonstrating the potential for resolving racemic mixtures into enantiomerically pure compounds (Chandrasekaran et al., 2022).
Eigenschaften
CAS-Nummer |
21080-41-1 |
|---|---|
Produktname |
(R)-3-Hydroxy-5-phenylpentanoic acid |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-hydroxy-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI-Schlüssel |
IMMRMPAXYUIDLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)O |
melting_point |
129-131°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(Cyclopropylamino)methyl]-2-fluorophenyl]boronic acid](/img/structure/B1654042.png)
![(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester](/img/structure/B1654043.png)



![N-[[2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine](/img/structure/B1654047.png)

![1,3,4-Thiadiazole, 2-[(cyclopropylmethyl)thio]-5-[(5-nitro-2-thiazolyl)thio]-](/img/structure/B1654049.png)
![3-Cyclopropyl-6-methyl-4-oxothieno[3,2-d]triazine-7-carbonitrile](/img/structure/B1654050.png)
![3-chloro-N-[2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B1654052.png)
![N-[2-(cyclohexylamino)-5-nitrophenyl]acetamide](/img/structure/B1654054.png)


